molecular formula C10H11FO B1472566 1-(2-Fluoroethoxy)-4-vinylbenzene CAS No. 2301068-53-9

1-(2-Fluoroethoxy)-4-vinylbenzene

Cat. No.: B1472566
CAS No.: 2301068-53-9
M. Wt: 166.19 g/mol
InChI Key: OWZCOYLCFYXVKE-UHFFFAOYSA-N
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Description

1-(2-Fluoroethoxy)-4-vinylbenzene is an organic compound characterized by the presence of a fluoroethoxy group and a vinyl group attached to a benzene ring

Biochemical Analysis

Biochemical Properties

1-(2-Fluoroethoxy)-4-vinylbenzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the modification of the enzyme’s active site, leading to either inhibition or activation of the enzyme’s function. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been shown to affect the oxidative stress response, leading to changes in the expression of genes involved in antioxidant defense . This compound can also impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can activate or inhibit gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways or reducing oxidative stress . At higher doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and induction of apoptosis . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can be metabolized into various intermediates, which may further participate in different biochemical reactions. These metabolic pathways can influence the levels of metabolites within the cell, thereby affecting overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can be influenced by these interactions, affecting its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular distribution of this compound is essential for elucidating its precise biochemical roles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethoxy)-4-vinylbenzene can be synthesized through a multi-step process involving the reaction of 4-vinylphenol with 2-fluoroethanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate to facilitate the etherification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product, making the process more scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethoxy)-4-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.

Major Products:

    Oxidation: Epoxides, aldehydes.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(2-Fluoroethoxy)-4-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Comparison with Similar Compounds

  • 1-(2-Fluoroethoxy)ethylbenzene
  • 1-(2-Fluoroethoxy)phenylacetylene
  • 1-(2-Fluoroethoxy)phenylpropene

Comparison: 1-(2-Fluoroethoxy)-4-vinylbenzene is unique due to the presence of both a fluoroethoxy group and a vinyl group on the benzene ring. This combination imparts distinct chemical reactivity and potential applications compared to its analogs. For instance, the vinyl group allows for additional functionalization through polymerization or cross-linking reactions, which is not possible with compounds lacking this group.

Properties

IUPAC Name

1-ethenyl-4-(2-fluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-2-9-3-5-10(6-4-9)12-8-7-11/h2-6H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZCOYLCFYXVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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